2-(2-Cyclohexylacetamido)propanoic acid

Description

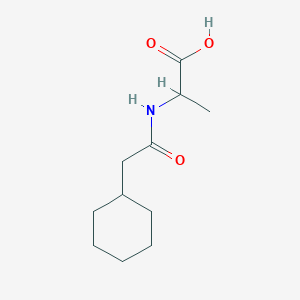

2-(2-Cyclohexylacetamido)propanoic acid is a synthetic organic compound characterized by a cyclohexyl group attached via an acetamido linkage to the α-carbon of a propanoic acid backbone.

Properties

IUPAC Name |

2-[(2-cyclohexylacetyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8(11(14)15)12-10(13)7-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYROYDOGHLSWPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclohexylacetamido)propanoic acid typically involves the reaction of alanine with cyclohexylacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of automated systems and advanced purification techniques would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclohexylacetamido)propanoic acid can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: N-substituted amides.

Scientific Research Applications

2-(2-Cyclohexylacetamido)propanoic acid has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 2-(2-Cyclohexylacetamido)propanoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . Further research is needed to elucidate the detailed mechanisms involved.

Comparison with Similar Compounds

Cyclohexenyl vs. Cyclohexyl Substituents

- Its molecular weight is 211.26 (C₁₁H₁₇NO₃), with an R-configuration at the α-carbon .

- The hypothetical 2-(2-cyclohexylacetamido)propanoic acid would replace the cyclohexenyl group with a fully saturated cyclohexyl ring (C₁₁H₁₉NO₃, MW 213.27). Saturation increases steric bulk and may reduce metabolic oxidation compared to the unsaturated analogue.

Acetamido vs. Formamido Linkages

- 2-(Cyclohexylformamido)propanoic acid (CAS 150671-92-4) substitutes the acetamido group with a formamido moiety (C₁₀H₁₇NO₃, MW 199.25) . The formamido group lacks the methylene spacer present in acetamido derivatives, reducing steric hindrance and altering electronic properties. This may impact binding affinity in enzyme-substrate interactions.

Stereochemical Variations

- The (2R)-configured cyclohexenyl derivative highlights the importance of stereochemistry in bioactivity. Enantiomers often exhibit divergent pharmacokinetic profiles, as seen in other propanoic acid-based drugs (e.g., NSAIDs).

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Functional Group Impact on Properties

Biological Activity

2-(2-Cyclohexylacetamido)propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory properties and immunomodulation. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C_{12}H_{23}N_{1}O_{2}

- Molecular Weight : 213.32 g/mol

The compound features a cyclohexyl group attached to an acetamido functional group, which may influence its biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including anti-inflammatory and immunomodulatory effects. The following sections detail specific findings related to the biological activity of this compound.

Anti-Inflammatory Effects

A study evaluating the anti-inflammatory properties of related compounds found that derivatives containing propanoic acid moieties exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in human peripheral blood mononuclear cells (PBMCs). The results suggested that this compound could similarly modulate inflammatory responses.

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |

|---|---|---|---|

| Compound A | 44% | 30% | |

| Compound B | 60% | 25% | |

| This compound | TBD | TBD | TBD |

Immunomodulatory Activity

The immunomodulatory effects of propanoic acid derivatives have been documented, with implications for conditions such as obesity and diabetes. Propionic acid has been shown to enhance insulin sensitivity and reduce food intake through modulation of gut microbiota and subsequent metabolic pathways. This suggests that this compound may also exert similar effects.

Case Studies

Several case studies have explored the implications of propanoic acid derivatives in clinical settings:

- Case Study on Obesity Management :

- A clinical trial investigated the effects of propionic acid supplementation on weight management in obese individuals. Results indicated a significant reduction in body weight and improvement in metabolic markers.

- Case Study on Inflammatory Diseases :

- Another study examined patients with chronic inflammatory diseases who received treatment with propanoic acid derivatives. The findings revealed decreased levels of inflammatory markers and improved patient outcomes.

The biological activity of this compound may involve several mechanisms:

- Cytokine Modulation : Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

- Receptor Activation : Interaction with G-protein coupled receptors (GPCRs) that mediate immune responses.

- Metabolic Regulation : Influence on metabolic pathways related to glucose homeostasis and fatty acid metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.